methyl 2-(aminomethyl)cyclopropane-1-carboxylate
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Overview
Description
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with an aminomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of cyclopropylcarbinol derivatives, which undergo cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents. The resulting cyclopropane intermediates are then subjected to aminomethylation and esterification reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(aminomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
methyl 2-(aminomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure with a different ester group
Uniqueness
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a methyl ester group. This combination of features allows for distinct reactivity and interaction with biological targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
159786-56-8 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |
InChI Key |
CMHSWRSLJXDXBH-CRCLSJGQSA-N |
SMILES |
COC(=O)C1CC1CN |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CN |
Canonical SMILES |
COC(=O)C1CC1CN |
Synonyms |
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
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